molecular formula C25H38N2O4 B12325299 N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine CAS No. 141991-88-0

N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine

Cat. No.: B12325299
CAS No.: 141991-88-0
M. Wt: 430.6 g/mol
InChI Key: NIPJEFAVJUDPJW-UHFFFAOYSA-N
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Description

N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine is a complex organic compound with a molecular formula of C26H36N2O6 This compound is known for its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine typically involves the reaction of 3,4-dimethoxyphenethylamine with a suitable diamine precursor under controlled conditions. One common method involves the use of a condensation reaction, where the amine groups of 3,4-dimethoxyphenethylamine react with the diamine to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible effects on neurological conditions.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)hexanediamide
  • N-(3,4-Dimethoxyphenethyl)acetamide
  • N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Uniqueness

N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

141991-88-0

Molecular Formula

C25H38N2O4

Molecular Weight

430.6 g/mol

IUPAC Name

N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C25H38N2O4/c1-26(16-12-20-8-10-22(28-3)24(18-20)30-5)14-7-15-27(2)17-13-21-9-11-23(29-4)25(19-21)31-6/h8-11,18-19H,7,12-17H2,1-6H3

InChI Key

NIPJEFAVJUDPJW-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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